5-Chloro-N-cyclohexylpentanamide-d11
CAS No.: 1073608-18-0
Cat. No.: VC0124336
Molecular Formula: C11H20ClNO
Molecular Weight: 228.804
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1073608-18-0 |
|---|---|
| Molecular Formula | C11H20ClNO |
| Molecular Weight | 228.804 |
| IUPAC Name | 5-chloro-N-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)pentanamide |
| Standard InChI | InChI=1S/C11H20ClNO/c12-9-5-4-8-11(14)13-10-6-2-1-3-7-10/h10H,1-9H2,(H,13,14)/i1D2,2D2,3D2,6D2,7D2,10D |
| Standard InChI Key | OBOBOCFRZMDIDG-BMWRUFNQSA-N |
| SMILES | C1CCC(CC1)NC(=O)CCCCCl |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
5-Chloro-N-cyclohexylpentanamide-d11 is identified through various systematic and common names. The following table summarizes its key identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 1073608-18-0 |
| IUPAC Name | 5-chloro-N-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)pentanamide |
| Molecular Formula | C₁₁H₉D₁₁ClNO |
| Molecular Weight | 228.80 g/mol |
| InChI | InChI=1S/C11H20ClNO/c12-9-5-4-8-11(14)13-10-6-2-1-3-7-10/h10H,1-9H2,(H,13,14)/i1D2,2D2,3D2,6D2,7D2,10D |
| InChI Key | OBOBOCFRZMDIDG-BMWRUFNQSA-N |
The compound is also known by several synonyms including 5-Chloro-N-cyclohexyl-valeramide-d11, 5-Chloro-N-cyclohexylvaleramide-d11, and N-Cyclohexyl-5-chloropentanamide-d11.
Structural Characteristics
The structure of 5-Chloro-N-cyclohexylpentanamide-d11 features a pentanamide backbone with a chlorine atom at the 5-position and a cyclohexyl group attached to the nitrogen. The key structural feature distinguishing this compound is the presence of 11 deuterium atoms replacing hydrogens in the cyclohexyl group.
The molecule contains an amide functional group (-CONH-) that creates a rigid planar structure due to resonance, affecting its physical and chemical properties. The chlorine atom at the terminus of the pentanamide chain provides a reactive site for nucleophilic substitution reactions, while the deuterated cyclohexyl group offers stability and distinct mass spectrometric characteristics.
Physical and Chemical Properties
Chemical Reactivity
5-Chloro-N-cyclohexylpentanamide-d11 can participate in various chemical reactions, primarily involving the reactive groups in its structure:
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Oxidation reactions: The compound can undergo oxidation with reagents such as potassium permanganate or chromium trioxide, potentially forming carboxylic acids or ketones depending on the reaction conditions.
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Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the amide group to form amines or alcohols.
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Nucleophilic substitution: The terminal chlorine atom is susceptible to nucleophilic substitution by various nucleophiles such as hydroxide ions or amines, leading to the formation of substituted amides or other derivatives.
The deuterated cyclohexyl group generally exhibits similar chemical behavior to its non-deuterated counterpart, but with slightly reduced reaction rates due to the kinetic isotope effect.
Synthesis and Production Methods
Laboratory Synthesis
The synthesis of 5-Chloro-N-cyclohexylpentanamide-d11 typically involves the deuteration of 5-Chloro-N-cyclohexylpentanamide. This process can be achieved through various methods:
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Catalytic exchange reactions: Using deuterium gas or deuterated solvents in the presence of catalysts such as palladium on carbon. This approach facilitates the exchange of hydrogen atoms with deuterium atoms at elevated temperatures.
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Direct synthesis from deuterated precursors: Starting with deuterated cyclohexylamine and reacting it with 5-chlorovaleryl chloride or similar activated acid derivatives.
A related patent (CN107266330A) describes a synthetic method for the non-deuterated analog using concentrated sulfuric acid as a catalyst, reacting cyclohexene with 5-chloro valeronitriles . This method could potentially be adapted for deuterated analogs by using deuterated cyclohexene as a starting material.
Industrial Production
Industrial production of 5-Chloro-N-cyclohexylpentanamide-d11 follows similar synthetic routes to laboratory methods but scaled up with appropriate process modifications:
The specific deuteration pattern in the cyclohexyl ring (11 deuterium atoms) suggests selective deuteration approaches or the use of pre-deuterated cyclohexyl precursors in the industrial process.
Analytical Methods and Characterization
Spectroscopic Analysis
Various spectroscopic techniques are employed to characterize 5-Chloro-N-cyclohexylpentanamide-d11:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly useful for confirming the presence and position of deuterium atoms. The deuterated cyclohexyl group would show significantly reduced signals in ¹H NMR compared to the non-deuterated analog, while ²H (deuterium) NMR would show signals corresponding to the deuterium atoms.
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Mass Spectrometry: The deuterated compound exhibits a molecular ion peak that is 11 mass units higher than its non-deuterated counterpart, providing a clear distinction. This property is particularly valuable in its application as an internal standard in mass spectrometric analyses.
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Infrared Spectroscopy (IR): Shows characteristic bands for the amide group (C=O stretch, N-H bend), with potential shifts in C-D vibrations compared to C-H vibrations in the non-deuterated analog.
Chromatographic Methods
Chromatographic techniques used for analyzing 5-Chloro-N-cyclohexylpentanamide-d11 include:
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High-Performance Liquid Chromatography (HPLC): Used for purity determination and separation from non-deuterated analogs or synthesis impurities.
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Gas Chromatography-Mass Spectrometry (GC-MS): Provides both separation and mass spectral information, which is particularly useful for confirming the deuteration pattern.
These analytical methods are essential for confirming the identity, purity, and deuteration level of the compound, particularly important for its applications in scientific research.
Applications in Scientific Research
Proteomics and Metabolomics
5-Chloro-N-cyclohexylpentanamide-d11 finds significant applications in proteomics and metabolomics research:
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Internal Standards in Mass Spectrometry: The compound serves as an internal standard for the quantification of proteins and peptides in mass spectrometry-based proteomics. The deuterium labeling provides a distinct mass difference that allows for accurate quantification while maintaining chemical similarity to the non-deuterated analog.
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Metabolic Studies: In metabolomics research, deuterated compounds like 5-Chloro-N-cyclohexylpentanamide-d11 are employed to trace metabolic pathways and study the kinetics of biochemical reactions. The stable isotope labeling allows researchers to track the compound's transformation through various metabolic processes.
Pharmaceutical and Environmental Applications
The compound also has applications in pharmaceutical and environmental research:
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Drug Development and Pharmacokinetics: Utilized in drug development to understand the distribution and metabolism of drug candidates that share structural similarities. The deuterated compound can serve as a reference standard or tracer in pharmacokinetic studies.
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Environmental Analysis: Applied in the analysis of environmental samples to trace the fate and transport of similar chemical compounds or pollutants. The stable isotope labeling provides a distinct signature that can be tracked through environmental matrices.
Comparison with Related Compounds
Structural Analogs
Several compounds share structural similarities with 5-Chloro-N-cyclohexylpentanamide-d11:
| Compound | Molecular Formula | Key Difference |
|---|---|---|
| 5-Chloro-N-cyclohexylpentanamide | C₁₁H₂₀ClNO | Non-deuterated analog |
| 5-Chloro-N-cyclohexylvaleramide | C₁₁H₂₀ClNO | Alternative naming for the same non-deuterated structure |
| N-Cyclohexylvaleramide | C₁₁H₂₁NO | Lacks the chlorine atom at the 5-position |
The non-deuterated 5-Chloro-N-cyclohexylpentanamide (CAS: 15865-18-6) is the direct analog of the compound in focus . The primary structural difference is the replacement of 11 hydrogen atoms with deuterium atoms in the cyclohexyl group.
Product Specifications
Commercial products typically include the following specifications:
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Purity: High-purity grade suitable for analytical and research applications.
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Isotopic Enrichment: Level of deuteration, typically specified as the percentage of deuterium incorporation at designated positions.
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Appearance: Physical state and color at standard conditions.
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Packaging: Usually provided in small quantities appropriate for research applications.
These specifications are essential for researchers to ensure the quality and reliability of the compound for their specific applications.
Future Research Directions
Synthesis Optimization
Areas for potential improvement in synthesis include:
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Green Chemistry Approaches: Development of more environmentally friendly synthesis methods with reduced solvent use and energy consumption.
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Selective Deuteration: More precise control over the deuteration pattern to create compounds with specific deuterium positions for specialized applications.
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Scale-Up Efficiency: Improved industrial production methods to reduce costs and increase availability for research applications.
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